![molecular formula C15H22N2O2 B234747 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one, commonly known as 4-MeO-PBP, is a synthetic compound that belongs to the family of piperazines. It is a psychoactive substance that has gained popularity in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-MeO-PBP involves the activation of the serotonin 5-HT1A receptor. This results in the modulation of various neurotransmitter systems, including the dopamine and noradrenaline systems. The compound has been shown to increase the release of dopamine and noradrenaline in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-MeO-PBP are not fully understood. However, studies have shown that the compound has psychoactive effects, including euphoria, stimulation, and altered perception. It has also been reported to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MeO-PBP in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows for the investigation of the specific role of this receptor in various physiological and pathological conditions. However, one limitation is the lack of information on the long-term effects of the compound, as well as its potential toxicity.
Direcciones Futuras
There are several future directions for research on 4-MeO-PBP. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of mood and anxiety disorders. Another area of interest is the development of new compounds that target the serotonin 5-HT1A receptor with greater selectivity and efficacy. Additionally, more research is needed to determine the long-term effects and potential toxicity of 4-MeO-PBP.
Métodos De Síntesis
The synthesis of 4-MeO-PBP involves the reaction of 4-methoxyphenylpiperazine with 1-bromobutan-1-one in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the compound is determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-MeO-PBP has potential applications in scientific research, particularly in the field of neuroscience. It is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. The compound has been used in studies investigating the role of the 5-HT1A receptor in various physiological and pathological conditions, such as depression, anxiety disorders, and schizophrenia.
Propiedades
Nombre del producto |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-3-4-15(18)17-11-9-16(10-12-17)13-5-7-14(19-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3 |
Clave InChI |
QEXIDPMGWQSOST-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
SMILES canónico |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



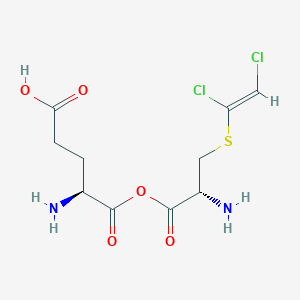
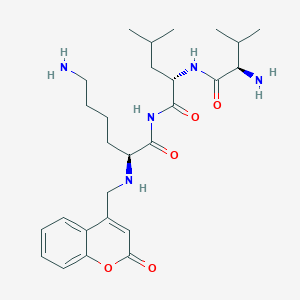
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
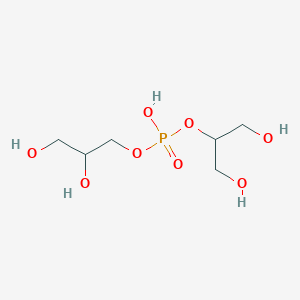

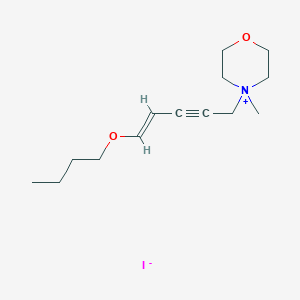

![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

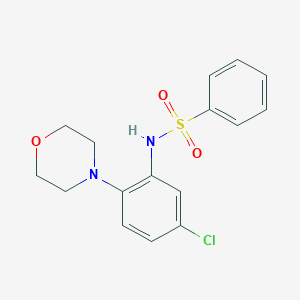
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)